

The Health Effects of Dietary 1,3-Diacylglycerols: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Palmitoyl-3-lauroyl-rac-glycerol*

Cat. No.: *B3026061*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dietary 1,3-diacylglycerols (1,3-DAG) are structural variants of triacylglycerols (TAGs), the primary form of fat in the diet. Emerging research suggests that the specific stereochemistry of 1,3-DAG results in a distinct metabolic fate compared to conventional TAGs, leading to a range of potential health benefits. This technical guide provides a comprehensive overview of the current scientific understanding of the health effects of dietary 1,3-DAG, with a focus on its impact on body weight and composition, lipid metabolism, and glucose control. Detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic pathways are presented to support further research and development in this area.

Introduction

Obesity and its associated metabolic disorders, including dyslipidemia and insulin resistance, represent a significant global health challenge. Nutritional strategies are pivotal in the management of these conditions. Dietary fats, traditionally viewed through the lens of their fatty acid composition, are now being investigated for the influence of their glyceride structure on metabolic outcomes. 1,3-Diacylglycerol, a key component of certain structured lipids, has garnered considerable attention for its potential to mitigate weight gain, improve lipid profiles, and enhance insulin sensitivity. This document synthesizes the current evidence, offering a technical resource for the scientific community.

Metabolic Fate of 1,3-Diacylglycerol

The metabolic processing of 1,3-DAG differs significantly from that of TAG. During digestion, pancreatic lipase hydrolyzes TAGs primarily to 2-monoacylglycerol (2-MAG) and free fatty acids, which are readily re-esterified to TAGs within enterocytes and packaged into chylomicrons for transport into the lymphatic system. In contrast, 1,3-DAG is hydrolyzed to 1(3)-monoacylglycerol and free fatty acids. 1(3)-monoacylglycerol is a poor substrate for re-esterification into TAGs in the enterocyte. This leads to several key metabolic distinctions:

- Reduced Chylomicron Formation: A greater proportion of the fatty acids from 1,3-DAG may be absorbed directly into the portal vein and transported to the liver, bypassing the chylomicron assembly pathway.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Increased Fat Oxidation: The fatty acids transported to the liver are more readily available for beta-oxidation, potentially leading to increased energy expenditure.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data on Health Effects

The following tables summarize the quantitative data from key clinical trials investigating the effects of dietary 1,3-DAG.

Table 1: Effects of 1,3-Diacylglycerol on Body Weight and Composition in Overweight and Obese Individuals

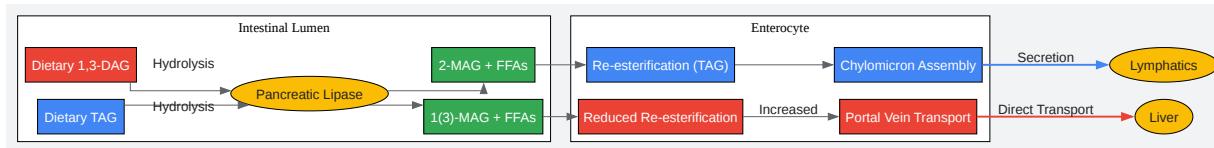
Study (Reference)	Intervention Duration	1,3-DAG Dose	Change in Body Weight (%)	Change in Fat Mass (%)
Maki et al. (2002) [6]	24 weeks	Incorporated into a reduced-energy diet	-3.6% (vs. -2.5% in TAG group, P=0.025)	-8.3% (vs. -5.6% in TAG group, P=0.037)

Table 2: Effects of 1,3-Diacylglycerol on Postprandial Triglycerides (Meta-Analysis)

Time Point (hours)	Weighted Mean Difference in Triglyceride Increment (mmol/L) vs. TAG	95% Confidence Interval	P-value
2	-0.07	-0.13 to 0.00	0.05
4	-0.15	-0.24 to -0.06	0.002
6	-0.14	-0.23 to -0.05	0.002

Data from a meta-analysis of seven randomized controlled trials.^{[7][8]}

Table 3: Effects of 1,3-Diacylglycerol in Overweight/Obese Patients with Diabetes or Prediabetes (Single-Arm Trial)

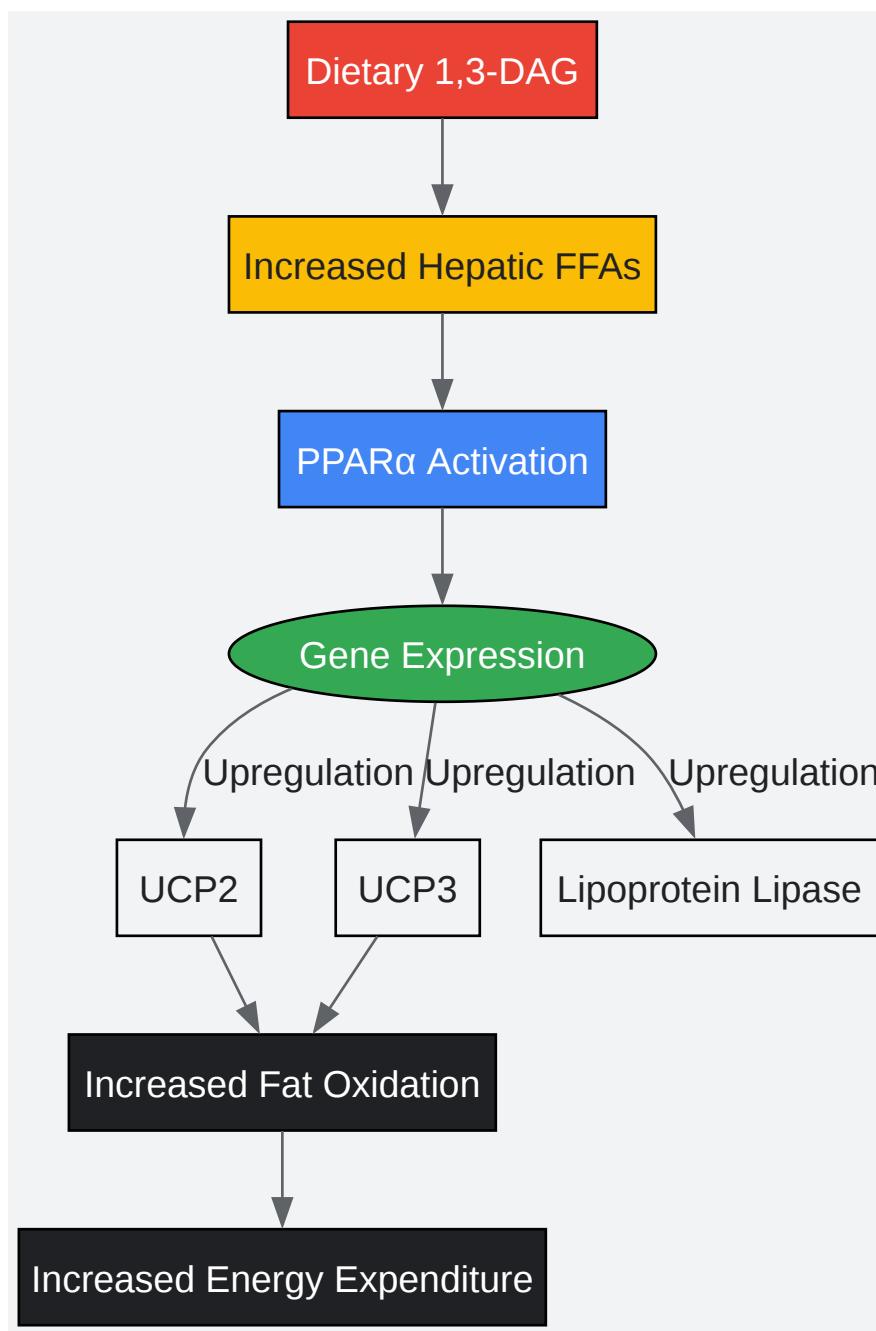

Parameter	Change from Baseline (2 months)	P-value
Prediabetic Subjects		
Fasting Blood Glucose (mmol/L)	-0.31	< 0.05
Glycosylated Hemoglobin (HbA1c) (%)	-0.10	< 0.05
Total Cholesterol (mmol/L)	-0.27	< 0.05
LDL Cholesterol (mmol/L)	-0.28	< 0.05
Body Mass Index (kg/m ²)	-0.43	< 0.05
Waist Circumference (cm)	-1.43	< 0.05
Hip Circumference (cm)	-1.53	< 0.05
Diabetic Subjects		
Triglycerides (mmol/L)	-0.17	< 0.05
Body Weight (kg)	-0.54	< 0.05
Body Mass Index (kg/m ²)	-0.20	< 0.05
Waist-to-Hip Ratio	-0.01	< 0.05
This was a single-arm trial and did not have a control group. [9] [10]		

Key Signaling Pathways and Mechanisms

The metabolic effects of 1,3-DAG are underpinned by its influence on several key signaling pathways and gene expression profiles.

Chylomicron Assembly and Postprandial Lipid Metabolism

The altered digestion and absorption of 1,3-DAG directly impacts the formation of chylomicrons in the intestine, leading to reduced postprandial hyperlipidemia.



[Click to download full resolution via product page](#)

Caption: Comparative metabolism of dietary TAG and 1,3-DAG in the intestine.

Hepatic Fat Oxidation and Energy Expenditure

Once in the liver, the fatty acids from 1,3-DAG appear to upregulate genes involved in fatty acid oxidation, contributing to increased energy expenditure. This is potentially mediated by the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR α).

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for 1,3-DAG-induced fat oxidation.

Detailed Experimental Protocols

Human Clinical Trial: Weight Management in Overweight and Obese Adults

- Study Design: Randomized, double-blind, parallel-group intervention trial.[6]
- Participants: 131 overweight or obese men (waist circumference \geq 90 cm) and women (waist circumference \geq 87 cm).[6]
- Intervention: Participants were placed on a reduced-energy diet (2100-3350 kJ/day deficit) for 24 weeks. They consumed food products (muffins, crackers, soup, cookies, and granola bars) containing either 1,3-diacylglycerol oil or a triacylglycerol control oil with the same fatty acid composition.[6]
- Primary Outcome Measures: Percentage change in body weight and fat mass (assessed by dual-energy X-ray absorptiometry - DXA).[6]
- Secondary Outcome Measures: Intra-abdominal fat area (assessed by computed tomography).[6]

Animal Study: Diet-Induced Obesity and Insulin Resistance in Mice

- Study Design: Brown adipose tissue-deficient mice, a model for diet-induced obesity and insulin resistance, were fed Western-type diets for 15 weeks.[11]
- Animals: Male brown adipose tissue-deficient mice (n=8-9 per group).[11]
- Intervention: Mice were fed a Western-type diet containing either 1,3-diacylglycerol (DAG) oil or standard triacylglycerol (TAG) oil.[11]
- Outcome Measures:
 - Body weight and body fat accumulation.[11]
 - Glucose tolerance tests.[11]
 - Gene expression analysis in liver and skeletal muscle for key metabolic markers including phosphoenolpyruvate carboxykinase (PEPCK), peroxisome proliferator-activated receptor alpha (PPAR α), lipoprotein lipase, and uncoupling proteins 2 and 3 (UCP2 and UCP3).[11]

- Fasting and postprandial plasma triglyceride levels, hepatic triglyceride content, and triglyceride secretion rate.[11]

Human Clinical Trial: Effects in Patients with Diabetes or Prediabetes

- Study Design: A single-arm trial.[9][10]
- Participants: 75 overweight or obese subjects with abnormally elevated blood glucose levels (prediabetes or diabetes).[9][10]
- Intervention: Subjects were provided with diacylglycerol oil for daily cooking for two months and instructed to maintain their usual dietary habits and any ongoing medication.[9][10]
- Outcome Measures:
 - Anthropometric: Body weight, Body Mass Index (BMI), waist circumference, hip circumference.[9][10]
 - Glycemic Control: Fasting blood glucose (FBG), glycosylated hemoglobin (HbA1c).[9][10]
 - Lipid Profile: Total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), triglycerides (TAG).[9][10]

Safety and Regulatory Considerations

The consumption of 1,3-DAG oil is generally considered safe. However, a key consideration has been the potential formation of glycidyl fatty acid esters (GEs) during the high-temperature processing of edible oils, including DAG oil. GEs are considered potential carcinogens. Regulatory bodies and manufacturers have been working to minimize the levels of these contaminants in the final product.

Future Directions and Conclusion

Dietary 1,3-diacylglycerol presents a promising nutritional intervention for the management of obesity and related metabolic disturbances. Its unique metabolic properties, particularly its influence on postprandial lipemia and fat oxidation, are supported by a growing body of

scientific evidence. However, many of the clinical trials to date have been relatively small and of short duration. Larger, long-term, and more diverse population studies are warranted to fully elucidate the therapeutic potential and long-term safety of 1,3-DAG. Further research should also focus on optimizing the fatty acid composition of 1,3-DAG oils to enhance their metabolic benefits. The detailed mechanisms underlying the upregulation of fat oxidation genes also require further investigation. In conclusion, 1,3-diacylglycerol is a compelling area of research for the development of novel functional foods and therapeutic agents aimed at combating the global epidemic of metabolic disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Biogenesis of Chylomicrons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The chylomicron saga: time to focus on postprandial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a single and short-term ingestion of diacylglycerol on fat oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of diacylglycerol oil on fat oxidation and energy expenditure in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Consumption of diacylglycerol oil as part of a reduced-energy diet enhances loss of body weight and fat in comparison with consumption of a triacylglycerol control oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of diacylglycerol on postprandial serum triacylglycerol concentration: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of diacylglycerol on postprandial serum triacylglycerol concentration: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of Diacylglycerol Oil on Overweight or Obese Patients with Diabetes or Prediabetes: a Single-Arm Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Diacylglycerol Oil on Overweight or Obese Patients with Diabetes or Prediabetes: a Single-Arm Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Health Effects of Dietary 1,3-Diacylglycerols: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026061#health-effects-of-dietary-1-3-diacylglycerols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com